molecular formula C11H12ClIO2 B8174965 tert-Butyl 2-chloro-6-iodobenzoate

tert-Butyl 2-chloro-6-iodobenzoate

Cat. No.: B8174965
M. Wt: 338.57 g/mol
InChI Key: DZMBLYIPGPTOTP-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-6-iodobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-6-iodobenzoate typically involves the esterification of 2-chloro-6-iodobenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms. These reactions can be facilitated by reagents such as sodium iodide or potassium fluoride.

    Coupling Reactions: tert-Butyl 2-chloro-6-iodobenzoate can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.

    Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran).

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: Formation of 2-chloro-6-substituted benzoates.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of tert-butyl 2-chlorobenzoate.

Scientific Research Applications

Chemistry: tert-Butyl 2-chloro-6-iodobenzoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-6-iodobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing chlorine and iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

    tert-Butyl 2-iodobenzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    tert-Butyl 2-chlorobenzoate: Lacks the iodine atom, reducing its utility in coupling reactions.

    Methyl 2-chloro-6-iodobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group, affecting its steric properties and reactivity.

Uniqueness: tert-Butyl 2-chloro-6-iodobenzoate is unique due to the presence of both chlorine and iodine atoms, which provide a combination of reactivity and selectivity in various chemical transformations. The tert-butyl ester group also imparts steric hindrance, influencing the compound’s behavior in different reactions.

Properties

IUPAC Name

tert-butyl 2-chloro-6-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClIO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMBLYIPGPTOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClIO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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